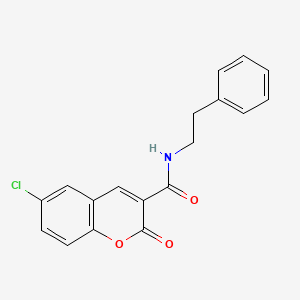
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as FMTPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. FMTPG is a member of the glycine transporter-1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors have been studied for their potential use in treating a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Mecanismo De Acción
FMTPG works by inhibiting the activity of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter, which leads to an increase in the levels of glycine in the brain. This increase in glycine levels has been shown to have a variety of effects on the brain, including an increase in the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
FMTPG has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NMDA receptor activity, FMTPG has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects have been studied in animal models and in vitro experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMTPG has several advantages for use in lab experiments. It is a potent and selective inhibitor of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter, which makes it a valuable tool for studying the role of glycine in the brain. However, there are also some limitations to the use of FMTPG in lab experiments. For example, FMTPG has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research on FMTPG and other N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors. One area of interest is the use of these compounds in the treatment of psychiatric and neurological disorders. FMTPG has been shown to have potential as a treatment for schizophrenia, depression, and anxiety, and further research is needed to explore its therapeutic potential in these areas. Another area of interest is the development of more potent and selective this compound inhibitors, which could lead to more effective treatments for these disorders. Finally, there is also interest in studying the effects of this compound inhibitors on other physiological processes, such as pain perception and inflammation.
Métodos De Síntesis
FMTPG can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of FMTPG has been described in several scientific publications, including a 2007 article in the Journal of Medicinal Chemistry. The synthesis process involves the use of various reagents and solvents, and typically requires several purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
FMTPG has been extensively studied for its potential use in medical research. In particular, FMTPG has been investigated for its ability to modulate the activity of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter. This compound is responsible for regulating the levels of glycine in the brain, which is an important neurotransmitter that is involved in a variety of physiological processes.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-8-3-2-7-13(14)16)11-15(20)18-10-12-6-4-5-9-17-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVPSGSXPPSVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)
